molecular formula C12H13NO4S B2551690 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione CAS No. 1096903-71-7

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione

Cat. No. B2551690
CAS RN: 1096903-71-7
M. Wt: 267.3
InChI Key: OQHGRSPHGLZSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione , also known by its chemical name Firocoxib , belongs to the class of organic compounds known as benzenesulfonyl compounds. These compounds consist of a monocyclic benzene moiety carrying a sulfonyl group. Firocoxib has been investigated for its pharmacological properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor .


Synthesis Analysis

The synthesis of Firocoxib involves several steps, including the introduction of the sulfonyl group and the pyrrolidine ring. While I don’t have access to specific synthetic procedures, literature reports suggest that it can be synthesized through rational design and chemical reactions. Researchers have explored various synthetic routes to optimize its yield and purity .


Molecular Structure Analysis

Firocoxib’s molecular formula is C₁₇H₁₄O₅S , and its structure consists of a pyrrolidine ring with a phenyl group attached to it. The methanesulfonyl (SO₂Me) moiety is positioned at the para position of the phenyl ring. The overall structure contributes to its COX-2 inhibitory activity .


Chemical Reactions Analysis

Firocoxib’s chemical reactivity primarily revolves around its interaction with COX enzymes. It selectively inhibits COX-2, which plays a crucial role in inflammation and pain. By blocking COX-2, Firocoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Mechanism of Action

Firocoxib’s mechanism of action involves binding to the active site of COX-2. It competes with arachidonic acid, preventing its conversion into prostaglandins. Unlike non-selective COX inhibitors, Firocoxib spares COX-1, which is essential for maintaining gastric mucosal integrity. This selectivity minimizes gastrointestinal side effects .

properties

IUPAC Name

3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHGRSPHGLZSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.